molecular formula C9H18ClNO2 B13475970 N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride

Cat. No.: B13475970
M. Wt: 207.70 g/mol
InChI Key: PNTPRXJVARCNAT-QRPNPIFTSA-N
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Description

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride is a chemical compound that belongs to the class of cyclopropanamines. This compound is characterized by the presence of a cyclopropane ring attached to an amine group, along with a dioxolane ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the cyclopropane ring and the amine group. The final step involves the formation of the hydrochloride salt to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pentan-3-yl)cyclopropanamine hydrochloride
  • 1-methylcyclopropanamine hydrochloride

Uniqueness

N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride is unique due to the presence of both the dioxolane and cyclopropane rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)11-6-8(12-9)5-10-7-3-4-7;/h7-8,10H,3-6H2,1-2H3;1H/t8-;/m0./s1

InChI Key

PNTPRXJVARCNAT-QRPNPIFTSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)CNC2CC2)C.Cl

Canonical SMILES

CC1(OCC(O1)CNC2CC2)C.Cl

Origin of Product

United States

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